Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives
Preparation Methods
The synthesis of Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom.
Amidation: The formation of an amide bond between the nitrobenzene derivative and benzo[b]thiophene-2-carboxylate.
Esterification: The conversion of the carboxylic acid group into a methyl ester.
Industrial production methods often involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like hydrogen peroxide .
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Benzo[b]thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar compounds include other benzo[b]thiophene derivatives such as:
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
- Ethyl 3-amino-5-nitro-benzo[b]thiophene-2-carboxylate
Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate is unique due to the presence of both a nitro group and a chlorine atom, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 3-[(5-chloro-2-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5S/c1-25-17(22)15-14(10-4-2-3-5-13(10)26-15)19-16(21)11-8-9(18)6-7-12(11)20(23)24/h2-8H,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHKGTJSDLPONS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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